molecular formula C8H11NO2S B6204273 2-methanesulfonyl-6-methylaniline CAS No. 1540131-63-2

2-methanesulfonyl-6-methylaniline

Cat. No.: B6204273
CAS No.: 1540131-63-2
M. Wt: 185.2
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Description

2-Methanesulfonyl-6-methylaniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at the ortho (2nd) position and a methyl (-CH₃) group at the para (6th) position on the benzene ring. This compound is a key building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing sulfonyl group, which enhances reactivity in nucleophilic substitution and coupling reactions . Its molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. The sulfonyl group contributes to its polar nature, influencing solubility in polar solvents and stability under acidic or oxidative conditions.

Properties

CAS No.

1540131-63-2

Molecular Formula

C8H11NO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-6-methylaniline typically involves the following steps:

  • Nitration: : Aniline is nitrated to produce nitroaniline.

  • Reduction: : The nitro group in nitroaniline is reduced to an amino group, forming aniline.

  • Methylation: : The aniline undergoes methylation to introduce a methyl group at the sixth position.

  • Sulfonylation: : The resulting compound is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group at the second position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-6-methylaniline can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitroso, nitro, or azo compounds.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The methanesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as iron, hydrogen, and sodium borohydride are used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitrosoaniline, nitroaniline, and azo compounds.

  • Reduction: : Aniline derivatives.

  • Substitution: : Sulfonylated derivatives.

Scientific Research Applications

2-methanesulfonyl-6-methylaniline is used in various scientific research applications, including:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: : It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-methanesulfonyl-6-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 2-methanesulfonyl-6-methylaniline and structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound -SO₂CH₃ (2nd), -CH₃ (6th) C₈H₁₁NO₂S 185.24 Polar, electron-withdrawing sulfonyl group; stable under acidic conditions Pharmaceutical intermediates, agrochemical synthesis
2-(Difluoromethylsulfonyl)-6-fluoroaniline -SO₂CF₂H (2nd), -F (6th) C₇H₆F₃NO₂S 225.19 Enhanced thermal stability; fluorinated substituents increase electronegativity Drug candidate synthesis, agrochemical R&D
2-Chloro-6-[(methylsulfanyl)methyl]aniline -Cl (2nd), -CH₂SMe (6th) C₈H₁₀ClNS 187.69 Thioether group (-SMe) reduces polarity; moderate reactivity Intermediate in dye and polymer chemistry
2-Ethyl-6-methylaniline -C₂H₅ (2nd), -CH₃ (6th) C₉H₁₃N 135.21 Lipophilic; no electron-withdrawing groups; prone to oxidation Synthesis of ionic liquids, coordination complexes
2-{[(2-Methylpropyl)sulfanyl]methyl}aniline -CH₂SC₃H₇ (substituent positions unspecified) C₁₁H₁₇NS 195.32 Bulky alkyl chain reduces solubility; thioether functionality Specialty chemical synthesis

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The sulfonyl group in this compound strongly withdraws electrons, activating the aromatic ring for electrophilic substitution at meta/para positions. In contrast, the ethyl group in 2-ethyl-6-methylaniline donates electrons, making the compound less reactive toward electrophiles .
    • Fluorine in 2-(difluoromethylsulfonyl)-6-fluoroaniline enhances thermal stability and metabolic resistance, making it valuable in drug design .
  • Polarity and Solubility: Sulfonyl-containing compounds (e.g., this compound) exhibit higher polarity and solubility in polar solvents (e.g., DMSO, methanol) compared to thioether analogs like 2-chloro-6-[(methylsulfanyl)methyl]aniline, which are more soluble in nonpolar solvents .

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